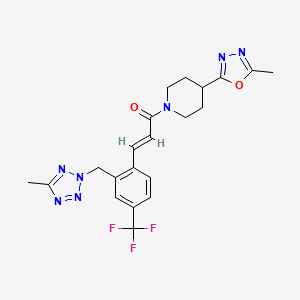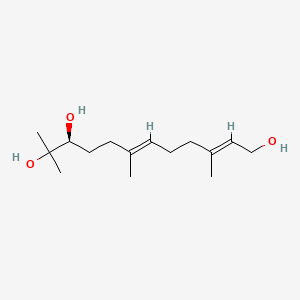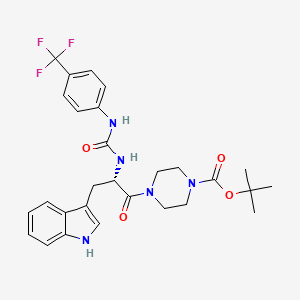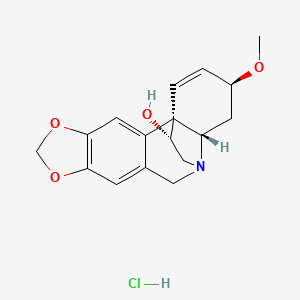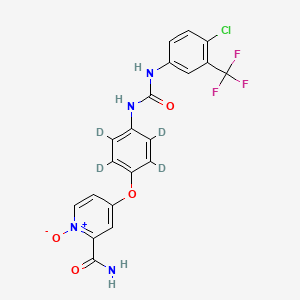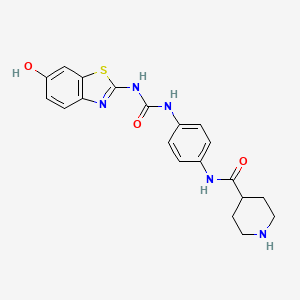
Alprenolol Hydrochloride-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alprenolol-d7 (hydrochloride) is a deuterated form of alprenolol hydrochloride, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. Alprenolol itself is used clinically for the treatment of hypertension, angina pectoris, and arrhythmias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alprenolol-d7 (hydrochloride) involves the deuteration of alprenolol. The process typically starts with the preparation of alprenolol, which involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts .
Industrial Production Methods: Industrial production of alprenolol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Alprenolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Alprenolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert alprenolol to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alprenolol can yield ketones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
Alprenolol-d7 (hydrochloride) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of alprenolol and related compounds.
Biology: In studies involving beta-adrenergic receptors to understand their role in various physiological processes.
Medicine: In pharmacokinetic studies to track the metabolism and distribution of alprenolol in the body.
Industry: In the development of new beta-blockers and related therapeutic agents.
Mécanisme D'action
Alprenolol-d7 (hydrochloride) exerts its effects by non-selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, it inhibits the production of renin, thereby reducing the production of angiotensin II and aldosterone. This results in decreased vasoconstriction and water retention .
Comparaison Avec Des Composés Similaires
Acebutolol: A selective beta-1 adrenergic antagonist with intrinsic sympathomimetic activity.
Atenolol: A selective beta-1 adrenergic antagonist with a longer half-life.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Pindolol: A non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity.
Propranolol: A non-selective beta-adrenergic antagonist with high lipophilicity.
Uniqueness: Alprenolol-d7 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling provides greater accuracy and precision in quantitative analyses compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C15H24ClNO2 |
|---|---|
Poids moléculaire |
292.85 g/mol |
Nom IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/i2D3,3D3,12D; |
Clé InChI |
RRCPAXJDDNWJBI-CXUOUXNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1CC=C)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)


